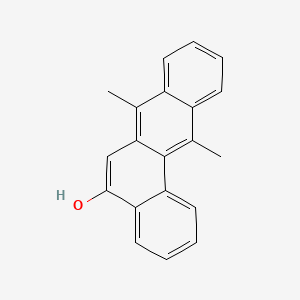
1-(Chroman-6-YL)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclopropane carboxylic acid moiety attached to a benzopyran ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropanation reactions, where a cyclopropane ring is introduced into the benzopyran structure. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of benzopyran-2-one derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of halogenated or alkylated benzopyran derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A simpler analog without the cyclopropane carboxylic acid moiety.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Contains a hydroxyl group, offering different reactivity and biological activity
Uniqueness
1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane carboxylic acid group, which imparts distinct chemical properties and potential biological activities not found in simpler benzopyran derivatives.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c14-12(15)13(5-6-13)10-3-4-11-9(8-10)2-1-7-16-11/h3-4,8H,1-2,5-7H2,(H,14,15) |
InChI Key |
HLADYMRXHXVWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3(CC3)C(=O)O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)


![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)






